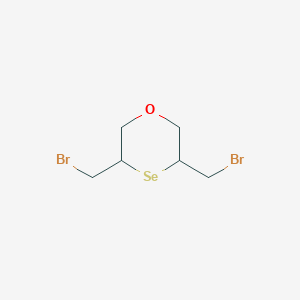![molecular formula C17H20N4O4 B14528022 2,2'-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 62293-28-1](/img/structure/B14528022.png)
2,2'-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a chemical compound known for its complex structure and potential applications in various scientific fields This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and is often associated with azo compounds
Preparation Methods
The synthesis of 2,2’-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The synthetic route often includes the following steps:
Diazotization: The starting material, usually an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an appropriate aromatic compound to form the diazenyl intermediate.
Reduction: The intermediate is reduced under specific conditions to yield the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2,2’-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The nitrophenyl group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar compounds include other diazenyl and nitrophenyl derivatives, such as:
- 2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 2,2’-({4-Methyl-3-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol
These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications. The unique combination of functional groups in 2,2’-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) makes it particularly versatile and valuable for various scientific and industrial purposes.
Properties
CAS No. |
62293-28-1 |
|---|---|
Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(2-methyl-4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H20N4O4/c1-13-12-16(21(24)25)6-7-17(13)19-18-14-2-4-15(5-3-14)20(8-10-22)9-11-23/h2-7,12,22-23H,8-11H2,1H3 |
InChI Key |
YBKBXOVMSCTSTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


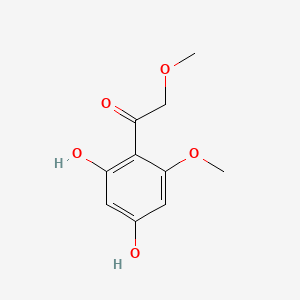
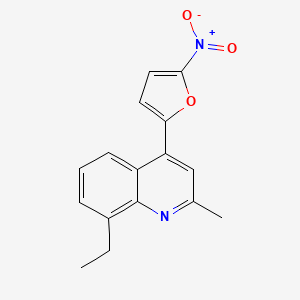
![Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate](/img/structure/B14527958.png)
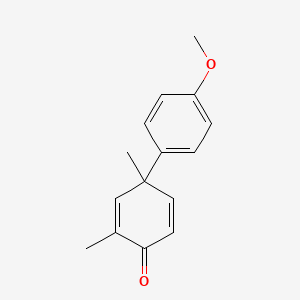
![4-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B14527976.png)
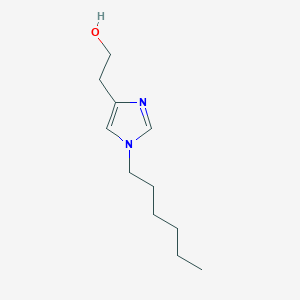
![Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate](/img/structure/B14527986.png)
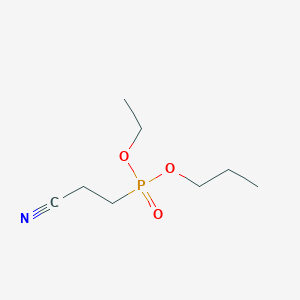
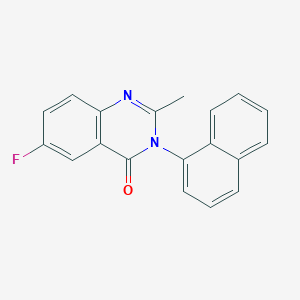
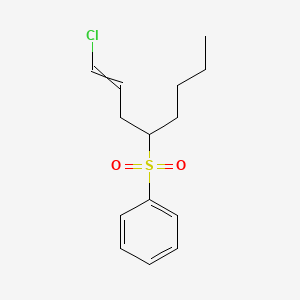
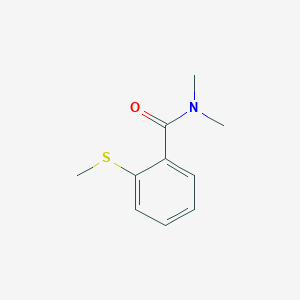
![Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane](/img/structure/B14528018.png)
![6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14528033.png)
